2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a pyridine ring
Preparation Methods
The synthesis of 2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group. The final step involves the attachment of the pyridine ring. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group. Common reagents and conditions used in these reactions include methanesulfonic acid under reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s ability to bind to certain receptors, while the piperidine ring provides structural stability. The pyridine ring may play a role in the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and fluorobenzoyl-containing molecules. For example:
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds also feature a piperidine ring and are studied for their pharmacological applications.
Fluorobenzoyl derivatives: These compounds are known for their enhanced binding affinity to biological targets. The uniqueness of 2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile lies in its combination of these functional groups, which may result in unique biological and chemical properties.
Properties
IUPAC Name |
2-[[1-(2-fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-17-6-2-1-5-16(17)19(24)23-9-3-4-15(12-23)13-25-18-10-14(11-21)7-8-22-18/h1-2,5-8,10,15H,3-4,9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBPSXLHCQFRIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)COC3=NC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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